molecular formula C12H16N4O3 B12781635 Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- CAS No. 89331-38-4

Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)-

Cat. No.: B12781635
CAS No.: 89331-38-4
M. Wt: 264.28 g/mol
InChI Key: GDENXWZLLYHIFC-QMMMGPOBSA-N
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Preparation Methods

The synthesis of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves multiple steps. The preparation typically starts with the formation of the triazeno group, followed by its attachment to the benzoyl group. The final step involves the coupling of this intermediate with alanine. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .

Chemical Reactions Analysis

Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research In chemistry, it is used as a reagent for studying reaction mechanisms In biology, it serves as a probe for investigating enzyme activitiesIndustrially, it is used in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves its interaction with specific molecular targets. The triazeno group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- is unique due to its specific triazeno group. Similar compounds include N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-L-alanine and N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-3-phenyl-L-alanine. These compounds share similar structural features but differ in their specific functional groups and applications .

Properties

CAS No.

89331-38-4

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(2S)-2-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C12H16N4O3/c1-8(12(18)19)13-11(17)9-4-6-10(7-5-9)14-15-16(2)3/h4-8H,1-3H3,(H,13,17)(H,18,19)/t8-/m0/s1

InChI Key

GDENXWZLLYHIFC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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